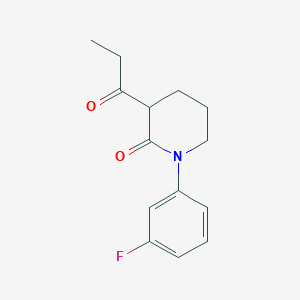

1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-propanoylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO2/c1-2-13(17)12-7-4-8-16(14(12)18)11-6-3-5-10(15)9-11/h3,5-6,9,12H,2,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRGFTOXIOITPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCCN(C1=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorophenylamine with 2,5-dimethoxytetrahydrofuran in the presence of acetic acid . This reaction yields the desired piperidinone compound through a series of condensation and cyclization steps. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and coupling reagents (e.g., palladium catalysts).

Scientific Research Applications

1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, including polymers and composites.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to cross biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Fluorophenyl-Propanone Motifs

Table 1: Key Fluorophenyl-Propanone Derivatives

Key Observations :

- The piperidin-2-one core in the target compound distinguishes it from chalcone (e.g., ) or methcathinone derivatives (e.g., ), which have broader pharmacological relevance.

- Synthetic utility: The trimethylsilane derivative highlights the role of fluorophenyl-propanone intermediates in catalysis, whereas the target compound lacks documented synthetic applications.

Piperidine/Pyrrolidinone-Based Fluorinated Compounds

Table 2: Piperidine and Pyrrolidinone Derivatives

Key Observations :

- Halogen position matters : The target compound’s meta-fluorophenyl group contrasts with the para-fluorophenyl in , which may influence electronic properties and binding affinity in biological systems.

- Ring system differences: Pyrrolidinone derivatives (e.g., 3F-alfa-PVP ) exhibit psychoactive effects, whereas piperidin-2-one analogs remain unexplored pharmacologically.

Table 3: Impact of Functional Groups

Key Observations :

Biological Activity

1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article explores its synthesis, biological activity, and relevant case studies that highlight its effects on various cell lines.

Synthesis

The compound is synthesized through a series of chemical reactions that involve the formation of piperidine derivatives. The one-pot three-component synthesis method has been employed to enhance yield and efficiency, as demonstrated in recent studies .

Anticancer Properties

Recent investigations into the biological activity of this compound have shown promising anticancer effects. The compound has been tested against various cancer cell lines, including HepG2 (liver cancer) cells, where it exhibited significant cytotoxicity.

Table 1: Cytotoxicity of this compound on HepG2 Cells

| Concentration (µg/mL) | % Cell Viability | Apoptotic Cells (%) | Late Apoptotic/ Necrotic Cells (%) |

|---|---|---|---|

| 200 | 66.5 | 10 | 17.5 |

| Control (No Treatment) | 100 | 0 | 0 |

The data indicates that at a concentration of 200 µg/mL, approximately 66.5% of HepG2 cells remained viable, with significant apoptosis observed in treated cells compared to controls .

The mechanism underlying the anticancer activity involves the induction of reactive oxygen species (ROS), leading to apoptosis through caspase activation. In studies, it was observed that treatment with the compound resulted in a substantial increase in ROS levels, which correlated with increased apoptotic cell death .

Figure 1: Flow Cytometry Analysis of Apoptosis Induction

Flow Cytometry Analysis

Flow cytometry results showing apoptosis in HepG2 cells treated with this compound compared to controls.

Study on HepG2 Cells

In a controlled study, HepG2 cells were treated with varying concentrations of the compound to assess its effects on cell viability and apoptosis. The results demonstrated that higher concentrations led to increased apoptosis and reduced viability, reinforcing the compound's potential as an anticancer agent .

Comparative Studies

Comparative studies with established anticancer agents like melphalan indicated that this compound had a more favorable profile in terms of inducing apoptosis while preserving more viable cells at similar concentrations .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one, and how can reaction conditions be optimized?

A common approach involves functionalizing a piperidin-2-one scaffold with a 3-fluorophenyl group and propanoyl moiety via alkylation or acylation reactions. Key steps include:

- Nucleophilic substitution for introducing the 3-fluorophenyl group .

- Acylation using propanoyl chloride under anhydrous conditions .

Optimization involves temperature control (e.g., 60–100°C), solvent selection (e.g., ethanol or THF for polarity balance), and catalysts (e.g., sodium acetate for acid scavenging) . Purification via recrystallization or column chromatography ensures high yields (>90%) .

Q. How can the structural identity and purity of this compound be confirmed experimentally?

- Nuclear Magnetic Resonance (NMR) : and NMR verify substituent positions and stereochemistry. For example, the 3-fluorophenyl group shows distinct aromatic splitting patterns, while the propanoyl carbonyl appears at ~205 ppm in NMR .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation and intermolecular interactions?

- Crystallization : Grow single crystals via slow evaporation in ethanol or acetonitrile.

- Data Collection/Refinement : Use SHELXL for structure refinement, focusing on hydrogen bonding (e.g., C=O···H-N interactions) and π-stacking of the fluorophenyl ring .

- Mercury Software : Visualize crystal packing and quantify interactions (e.g., H-bond distances, angles) . Example: A related piperidinone derivative showed a C=O···H-N bond length of 2.89 Å, critical for stability .

Q. What strategies address discrepancies in biological activity data across studies?

- Dose-Response Curves : Standardize assays (e.g., IC measurements) using consistent cell lines (e.g., HEK-293 for receptor binding) .

- Structural Analog Comparison : Compare with analogues like 1-ethyl-3-((3-fluorophenyl)methyl)piperidin-2-one to isolate substituent effects. For instance, propanoyl groups may enhance lipophilicity, altering membrane permeability .

- Molecular Dynamics (MD) Simulations : Model interactions with targets (e.g., dopamine receptors) to explain activity variations .

Q. How do fluorinated substituents influence the compound’s physicochemical and pharmacological properties?

- Lipophilicity : The 3-fluorophenyl group increases logP by ~0.5 units compared to non-fluorinated analogues, enhancing blood-brain barrier penetration .

- Metabolic Stability : Fluorine reduces oxidative metabolism, as seen in microsomal assays (t > 120 min vs. 45 min for chlorinated analogues) .

- Hydrogen Bonding : Fluorine’s electronegativity strengthens C-F···H interactions in crystal lattices, affecting solubility .

Q. What advanced techniques characterize the compound’s hydrogen-bonding network in solid-state formulations?

- Graph Set Analysis : Classify H-bond motifs (e.g., R(8) rings) using Etter’s rules .

- Void Analysis in Mercury : Quantify free volume in crystal structures to predict stability under thermal stress .

- IR Spectroscopy : Identify carbonyl stretching frequencies (~1680 cm) perturbed by H-bonding .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.